molecular formula C10H20O2 B12752053 Hexanal butane-2,3-diol acetal CAS No. 155639-75-1

Hexanal butane-2,3-diol acetal

Cat. No.: B12752053
CAS No.: 155639-75-1
M. Wt: 172.26 g/mol
InChI Key: CMOJDAJROWMHLQ-UHFFFAOYSA-N
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Description

Hexanal butane-2,3-diol acetal (CAS: 155639-75-1) is a flavoring agent formed by the acetalization of hexanal (an aldehyde with a grassy, green aroma) and butane-2,3-diol (a diol contributing creamy, buttery notes). Acetals are stable derivatives of aldehydes or ketones, formed via reaction with diols or alcohols, and are widely used in food and fragrance industries to enhance shelf life and modulate aroma release . This compound is recognized as safe by regulatory bodies, including the FDA, and is listed under flavoring agents in the Compendium of Food Additive Specifications . Its structure features a six-carbon aldehyde moiety linked to a four-carbon diol, forming a cyclic acetal that stabilizes the volatile hexanal, prolonging its sensory impact in products like fermented foods, honey powders, and aromatic rice .

Properties

CAS No.

155639-75-1

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

4,5-dimethyl-2-pentyl-1,3-dioxolane

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-10-11-8(2)9(3)12-10/h8-10H,4-7H2,1-3H3

InChI Key

CMOJDAJROWMHLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1OC(C(O1)C)C

density

0.845-0.851

physical_description

Clear, colourless liquid;  Sweet, fatty, green aroma

solubility

Insoluble in water;  soluble in organic solvents
Soluble (in ethanol)

Origin of Product

United States

Preparation Methods

Hexanal butane-2,3-diol acetal is synthesized through the reaction of hexanal with butane-2,3-diol. The reaction typically involves the formation of a hemiacetal intermediate, which then reacts with another molecule of butane-2,3-diol to form the acetal. This process is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions .

In industrial production, the synthesis of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, has also been explored to improve the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Hexanal butane-2,3-diol acetal undergoes various chemical reactions, including:

    Oxidation: The acetal can be oxidized to form the corresponding carboxylic acid.

    Reduction: The acetal can be reduced to form the corresponding alcohol.

    Substitution: The acetal can undergo nucleophilic substitution reactions, where the acetal group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetal can yield hexanoic acid, while reduction can yield hexanol .

Scientific Research Applications

Hexanal butane-2,3-diol acetal has several scientific research applications, including:

    Chemistry: It is used as a model compound in studies of acetal formation and reactivity.

    Biology: The compound is used in studies of flavor perception and olfaction.

    Medicine: this compound is used in the development of flavor-enhanced pharmaceuticals.

    Industry: The compound is used as a flavoring agent in the food and beverage industry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexanal butane-2,3-diol acetal belongs to a broader class of acetal compounds. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Chemical Structure Primary Applications Sensory Profile Stability & Key Research Findings
This compound Cyclic acetal of hexanal + butane-2,3-diol Flavoring agent in honey, rice, fermented foods Green, grassy notes with creamy undertones High stability; preserves aroma in spray-dried honey powders (retains 1.2–11.1 mg/100 g solids)
Hexanal octane-1,3-diol acetal Cyclic acetal of hexanal + octane-1,3-diol Flavor stabilizer in processed foods Milder green aroma due to longer diol chain Lower volatility; enhanced solubility in lipid matrices
Hexanal dihexyl acetal Linear acetal of hexanal + hexanol Fragrance additive in cosmetics Intense, sustained grassy aroma Less stable than cyclic acetals; prone to hydrolysis
Vanillin butane-2,3-diol acetal Cyclic acetal of vanillin + butane-2,3-diol Bakery and confectionery flavors Sweet, vanilla-like with creamy notes Stable under high temperatures; used in baked goods

Table 2: Regulatory and Industrial Presence

Compound Name Regulatory Status (FDA) Key Industrial Use Cases Concentration in Products (Typical Range)
This compound Approved (FLAVORING AGENT) Honey powders, fermented rice, black rice 1.2–11.1 mg/100 g in reconstituted honey
Hexanal octane-1,3-diol acetal Approved (FLAVORING AGENT) Lipid-based flavor encapsulation Not quantified; used for solubility enhancement
Hexanal dihexyl acetal Approved (FLAVORING AGENT) Perfumes, air fresheners Variable; depends on fragrance intensity

Key Research Findings

Sensory Synergy: this compound combines hexanal’s green aroma with butane-2,3-diol’s creamy notes, making it critical in aromatic black rice and honeydew honey. Its presence correlates with desirable sensory attributes like "savory" and "sweet" in aged foods .

Stability Advantage : Acetalization stabilizes hexanal, which otherwise degrades during storage (e.g., hexanal content in Prunus salicina declined from 15.4% to 13.5% after 87 days of cold storage, while its acetal form remains stable) .

Comparative Performance :

  • Hexanal octane-1,3-diol acetal exhibits lower volatility than the butane-2,3-diol variant, making it suitable for high-temperature applications .
  • Vanillin butane-2,3-diol acetal demonstrates superior thermal stability, ideal for baked goods, but lacks the green aroma profile of hexanal-based acetals .

Microbial Influence : In fermented rice, butane-2,3-diol (a precursor to the acetal) is produced via microbial glycolysis, highlighting the role of fermentation in flavor development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for hexanal butane-2,3-diol acetal, and how do reaction conditions influence yield and stereochemistry?

  • Methodology : The compound is synthesized via acid-catalyzed acetalization of hexanal with butane-2,3-diol. Kinetic studies suggest optimal yields (70–85%) under mild conditions (pH 3–4, 25–40°C) with stoichiometric control of diol to aldehyde (1.2:1 molar ratio) to minimize side reactions like oligomerization . Stereochemical outcomes (R,R vs. R,S diastereomers) depend on solvent polarity and catalyst type (e.g., p-toluenesulfonic acid favors R,R isomer) .
  • Characterization : GC-MS with AgNO₃-modified columns resolves cis/trans isomers (resolution factor >1.5) by exploiting silver-alkene interactions .

Q. How is this compound quantified in complex matrices like food or biological samples?

  • Analytical Workflow :

  • Extraction : Solid-phase microextraction (SPME) for volatile isolation from fermented foods (e.g., ganjang soy sauce) .
  • Detection : GC-MS with polar capillary columns (e.g., DB-WAX) and SIM mode for m/z 144 (base peak) .
  • Validation : Recovery rates >90% with internal standards (e.g., deuterated hexanal derivatives) .

Q. What role does this compound play in flavor chemistry, and how are its sensory attributes validated?

  • Sensory Profiling : Partial Least Squares Regression (PLS-R) correlates acetal concentrations with sensory descriptors (e.g., "savory," "sweet") in aged ganjang. Thresholds are determined via orthonasal olfactometry (detection limit: 0.2 ppb) .

Advanced Research Questions

Q. How do reaction kinetics and UV absorption properties of butane-2,3-diol intermediates influence the stability of hexanal acetal under oxidative conditions?

  • Kinetic Analysis : OH radical reactions with butane-2,3-diol (precursor to acetal degradation) follow pseudo-first-order kinetics. Rate constants (k = 1.2 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K) are measured via competitive UV-photolysis, with negligible interference from diol UV absorption (ε248 nm = 0.11 L mol⁻¹ cm⁻¹) .
  • Degradation Pathways : Radical quenching experiments identify 3-hydroxybutan-2-one as a major degradation byproduct .

Q. What are the material science applications of this compound in bioresorbable polymers?

  • Copolyester Design : The diol serves as a monomer in statistical copolyesters (e.g., 85:15 mol% glycolide:acetal units). In vitro hydrolysis studies (pH 7.4, 37°C) show tunable degradation rates (10–30% mass loss/week) due to acetal hydrophobicity .

Q. How do stereochemical variations (R,R vs. R,S) in butane-2,3-diol impact acetal formation and biological activity?

  • Stereoselectivity : Chiral GC (β-cyclodextrin columns) resolves diastereomers. (R,R)-butane-2,3-diol forms acetals with 15% higher enantiomeric excess (ee) than (R,S)-isomers due to steric hindrance in transition states .
  • Biological Relevance : (R,R)-isomers are preferentially metabolized by gut microbiota (e.g., Lactobacillus spp.), producing butane-2,3-diol as a biomarker in fecal metabolomics .

Q. Can enzymatic pathways be engineered to synthesize this compound with higher regioselectivity?

  • Biocatalysis : Aldo-keto reductases (e.g., Saccharomyces cerevisiae AR) reduce diacetyl to (R)-acetoin, which is further reduced to (R,R)-butane-2,3-diol (ee >95%). Immobilized enzymes in microreactors achieve 80% conversion efficiency .

Q. What advanced statistical methods are used to resolve conflicting data on acetal stability in metabolomic studies?

  • Data Analysis : Random Forest classifiers differentiate acetal-related metabolites (e.g., butane-2,3-diol NIST) in fecal samples with 92% accuracy. Confounding factors (e.g., diet) are adjusted via PCA-based outlier detection .

Tables for Key Data

Property Value Reference
GC Retention Index (DB-WAX)1445 ± 5
OH Radical Rate Constant1.2 × 10⁻¹² cm³ molecule⁻¹ s⁻¹
Sensory Detection Threshold0.2 ppb
Copolyester Degradation Rate10–30% mass loss/week

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